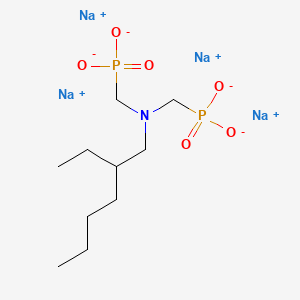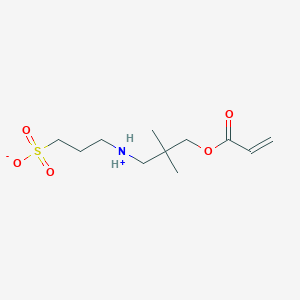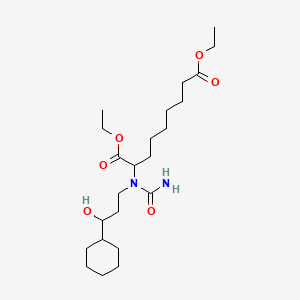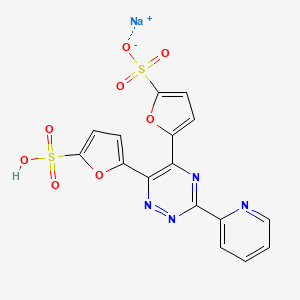
2-Furansulfonic acid, 5,5'-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt is a complex organic compound that features a combination of furan, sulfonic acid, pyridine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by their coupling with triazine under controlled conditions. The final step involves the introduction of the sulfonic acid group and the formation of the monosodium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, disodium salt
- 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, potassium salt
Uniqueness
Compared to similar compounds, 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt exhibits unique properties due to its specific ionic form and the presence of the monosodium salt. These characteristics may influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90358-66-0 |
|---|---|
Molecular Formula |
C16H9N4NaO8S2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
sodium;5-[3-pyridin-2-yl-6-(5-sulfofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate |
InChI |
InChI=1S/C16H10N4O8S2.Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;/h1-8H,(H,21,22,23)(H,24,25,26);/q;+1/p-1 |
InChI Key |
CGAHGMQKUPCZKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)O)C4=CC=C(O4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


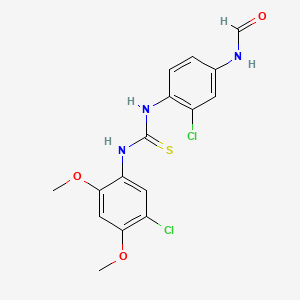
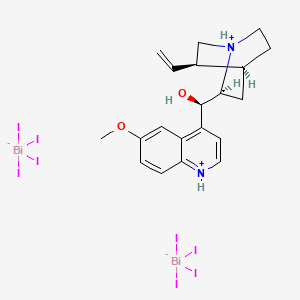
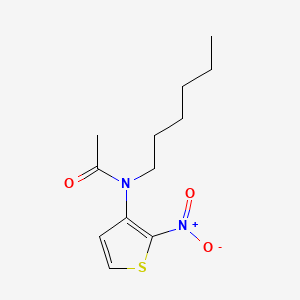

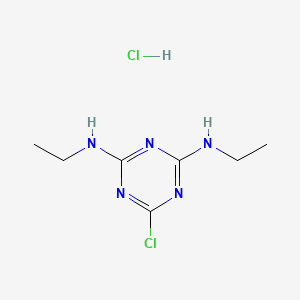
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
